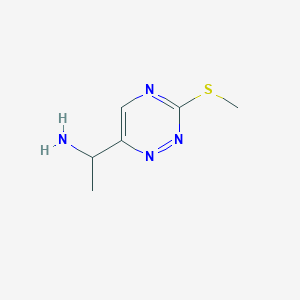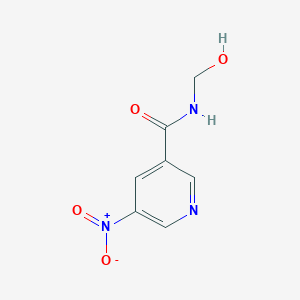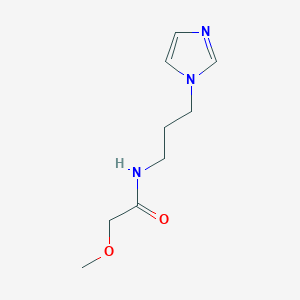
4-ethyl-6-methoxyisoquinoline
Übersicht
Beschreibung
4-ethyl-6-methoxyisoquinoline is a heterocyclic aromatic organic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are commonly found in various natural alkaloids. The presence of an ethyl group at the 4th position and a methoxy group at the 6th position distinguishes this compound from other isoquinolines, potentially imparting unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-6-methoxyisoquinoline can be achieved through several methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods: Industrial production of isoquinolines often involves large-scale catalytic processes. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, is a well-established method for producing isoquinolines . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-ethyl-6-methoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are common, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of tetrahydroisoquinolines.
Substitution: Formation of halogenated isoquinolines.
Wissenschaftliche Forschungsanwendungen
4-ethyl-6-methoxyisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Wirkmechanismus
The mechanism of action of 4-ethyl-6-methoxyisoquinoline involves its interaction with various molecular targets. Isoquinolines are known to inhibit cell proliferation and induce apoptosis in cancer cells by interfering with cell cycle regulation and signaling pathways . The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Isoquinoline: The parent compound with no substituents.
6-Methoxy-isoquinoline: Lacks the ethyl group at the 4th position.
4-Ethyl-isoquinoline: Lacks the methoxy group at the 6th position.
Uniqueness: 4-ethyl-6-methoxyisoquinoline is unique due to the presence of both the ethyl and methoxy groups, which may confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C12H13NO |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
4-ethyl-6-methoxyisoquinoline |
InChI |
InChI=1S/C12H13NO/c1-3-9-7-13-8-10-4-5-11(14-2)6-12(9)10/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
CUDYASREPDKSDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C=C(C=CC2=CN=C1)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-chloro-3-fluoro-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-8-yl)methoxy]ethyl-trimethylsilane](/img/structure/B8659856.png)



![[2,6-Dichloro-3-fluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B8659886.png)



![2-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B8659915.png)



